

Application Notes and Protocols for PL120131 in Immunology Research

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Compound of Interest

Compound Name: PL120131

Cat. No.: B15613170

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Introduction

PL120131 is a rationally designed peptide mimetic of Programmed Death-Ligand 1 (PD-L1) that acts as an inhibitor of the Programmed Death-1 (PD-1)/PD-L1 immune checkpoint interaction.[1] Under normal physiological conditions, the PD-1/PD-L1 pathway is crucial for maintaining self-tolerance and preventing excessive immune responses that can lead to autoimmunity.[2][3][4] However, many cancer cells exploit this pathway to evade immune surveillance by upregulating PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and apoptosis.[2][5][6] **PL120131** competitively binds to PD-1, thereby blocking its interaction with PD-L1 and restoring T-cell effector functions.[1][7] These application notes provide detailed protocols for utilizing **PL120131** in immunology labs to investigate its effects on T-cell function and its potential as a therapeutic agent.

Application Note 1: In Vitro Reversal of T-Cell Exhaustion and Enhancement of Effector Functions

This application note describes the use of **PL120131** to restore the function of T cells suppressed by PD-L1 expressing cells. **PL120131** can reinvigorate exhausted T cells, leading to increased proliferation and cytokine production.

Quantitative Data Summary

The following table summarizes the dose-dependent effect of **PL120131** on the proliferation and cytokine secretion of co-cultured T cells and PD-L1 expressing cancer cells.

PL120131 Concentration (μM)	T-Cell Proliferation (% of Control)	IL-2 Secretion (pg/mL)	IFN-γ Secretion (pg/mL)
0 (Vehicle)	100	150 ± 12	250 ± 20
1	180 ± 15	350 ± 25	550 ± 30
5	320 ± 28	780 ± 40	1100 ± 55
10	450 ± 35	1200 ± 60	1800 ± 70
25	480 ± 40	1250 ± 65	1850 ± 75

Experimental Protocol: T-Cell Proliferation and Cytokine Analysis

Materials:

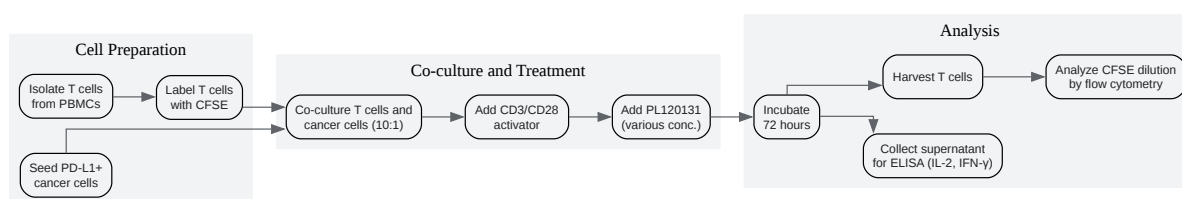
- Human peripheral blood mononuclear cells (PBMCs)
- PD-L1 expressing cancer cell line (e.g., MDA-MB-231)
- **PL120131** peptide
- RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
- Human CD3/CD28 T-cell activator
- CFSE (Carboxyfluorescein succinimidyl ester) staining kit
- Human IL-2 and IFN-γ ELISA kits

Procedure:

- Isolate T cells from healthy donor PBMCs using a pan-T cell isolation kit.
- Label the isolated T cells with CFSE according to the manufacturer's protocol.

- Seed the PD-L1 expressing cancer cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
- On the next day, add the CFSE-labeled T cells to the wells containing the cancer cells at a 10:1 (T cell:cancer cell) ratio.
- Add human CD3/CD28 T-cell activator to the co-culture to stimulate T-cell activation.
- Treat the co-cultures with varying concentrations of **PL120131** (e.g., 0, 1, 5, 10, 25 μ M).
- Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- After incubation, collect the supernatant for cytokine analysis using IL-2 and IFN- γ ELISA kits according to the manufacturer's instructions.
- Harvest the T cells and analyze CFSE dilution by flow cytometry to determine T-cell proliferation.

Visualization of Experimental Workflow



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Workflow for in vitro T-cell proliferation and cytokine analysis.

Application Note 2: Inhibition of PD-1/PD-L1-Mediated Apoptosis in T-Cells

This application note details a protocol to assess the ability of **PL120131** to rescue T cells from apoptosis induced by soluble PD-L1.[\[1\]](#)[\[2\]](#)

Quantitative Data Summary

The table below shows the percentage of apoptotic T cells after induction with soluble PD-L1 and treatment with different concentrations of **PL120131**.

Treatment	Percentage of Apoptotic T-Cells (Annexin V+)
Untreated Control	5 ± 1.2%
Soluble PD-L1 (1 µg/mL)	45 ± 3.5%
Soluble PD-L1 + PL120131 (1 µM)	32 ± 2.8%
Soluble PD-L1 + PL120131 (5 µM)	18 ± 2.1%
Soluble PD-L1 + PL120131 (10 µM)	9 ± 1.5%

Experimental Protocol: T-Cell Apoptosis Assay

Materials:

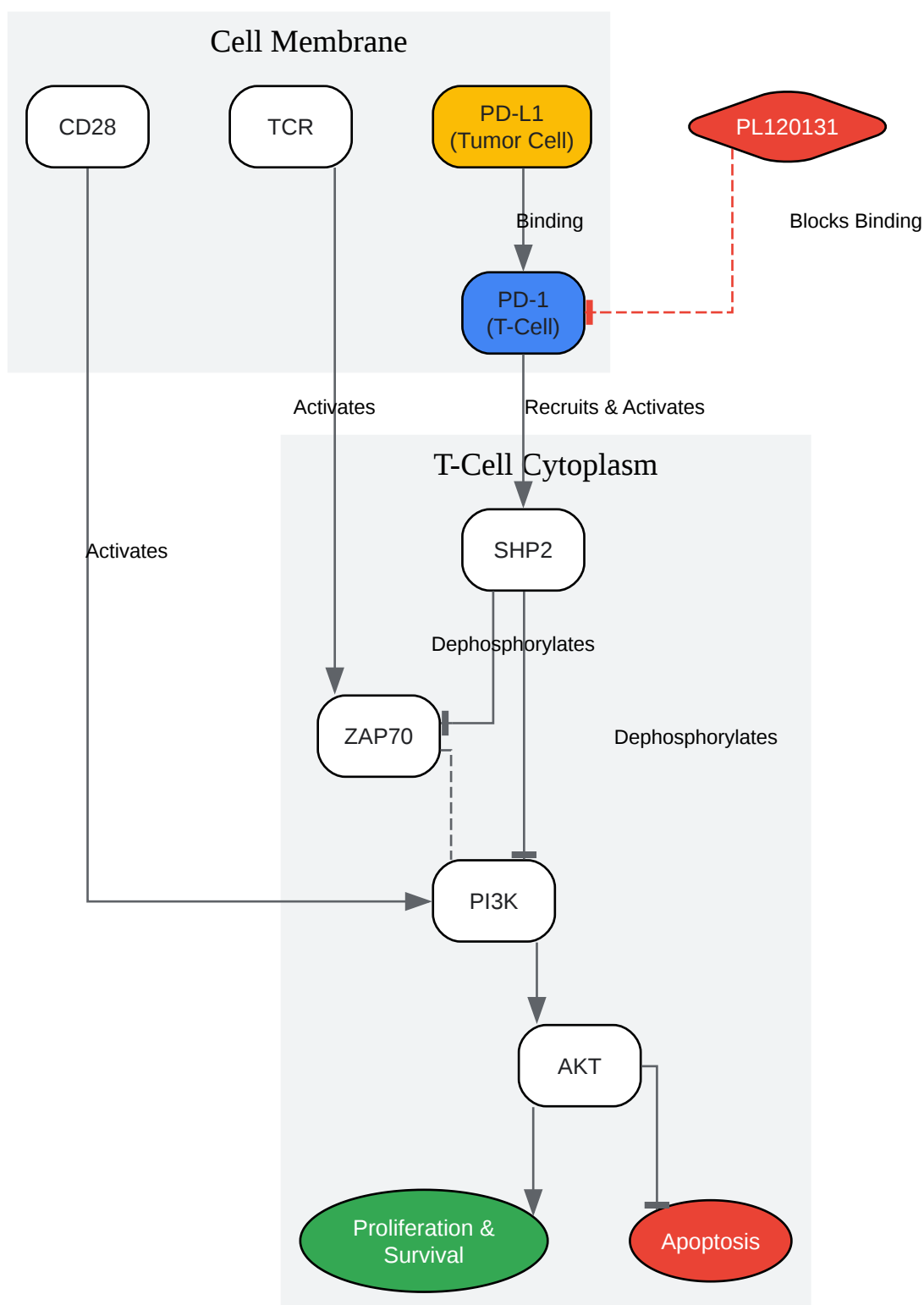
- Jurkat T-cell line (or primary activated T cells)
- Recombinant human soluble PD-L1
- **PL120131** peptide
- RPMI-1640 medium with 10% FBS
- Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Culture Jurkat T cells in RPMI-1640 medium.

- Seed the Jurkat cells in a 24-well plate at a density of 2×10^5 cells/well.
- Pre-treat the cells with varying concentrations of **PL120131** (e.g., 0, 1, 5, 10 μ M) for 1 hour.
- Induce apoptosis by adding recombinant human soluble PD-L1 to a final concentration of 1 μ g/mL.
- Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
- Harvest the cells and wash them with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and PI according to the manufacturer's protocol.
- Incubate in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry within 1 hour to determine the percentage of apoptotic cells.

Visualization of Signaling Pathway



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PD-1 signaling pathway and the inhibitory action of **PL120131**.

Application Note 3: In Vivo Evaluation of Anti-Tumor Efficacy

This application note provides a framework for evaluating the anti-tumor activity of **PL120131** in a syngeneic mouse model.

Quantitative Data Summary

The following table presents representative data on tumor volume in a mouse model of colon cancer treated with **PL120131**.

Treatment Group	Day 21 Mean Tumor Volume (mm ³)
Vehicle Control	1500 ± 120
PL120131 (10 mg/kg)	850 ± 95
Anti-PD-1 Antibody (Positive Control)	700 ± 80

Experimental Protocol: Syngeneic Mouse Tumor Model

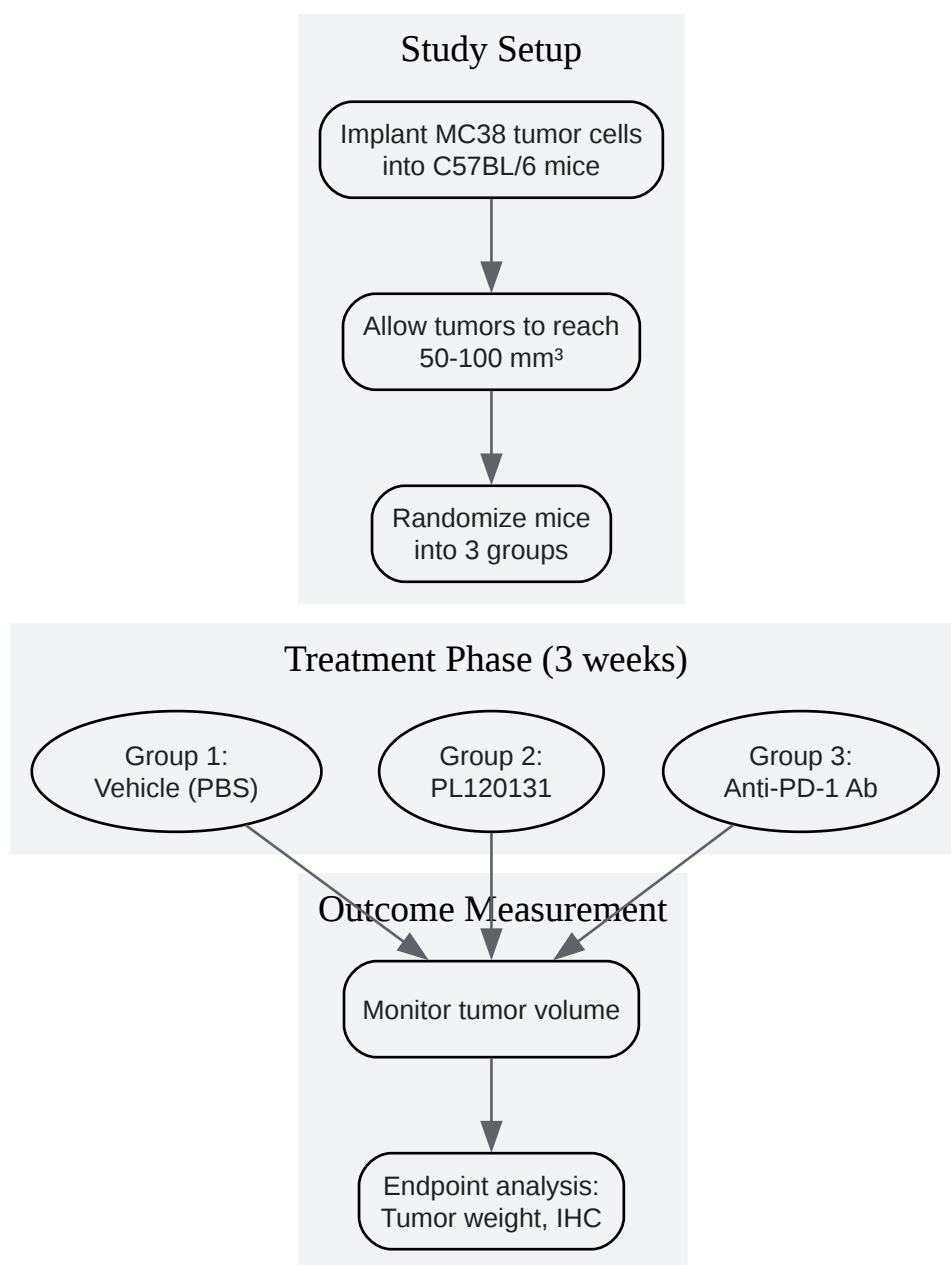
Materials:

- C57BL/6 mice (6-8 weeks old)
- MC38 colon adenocarcinoma cell line
- **PL120131** peptide
- Anti-mouse PD-1 antibody (positive control)
- Sterile PBS (vehicle)
- Matrigel
- Calipers for tumor measurement

Procedure:

- Culture MC38 cells and harvest them during the exponential growth phase.
- Subcutaneously inject 5×10^5 MC38 cells suspended in 100 μ L of PBS/Matrigel (1:1) into the flank of C57BL/6 mice.
- Monitor tumor growth daily using calipers.
- When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (n=8-10 mice/group):
 - Group 1: Vehicle control (PBS, intraperitoneal injection)
 - Group 2: **PL120131** (10 mg/kg, intraperitoneal injection, daily)
 - Group 3: Anti-PD-1 antibody (10 mg/kg, intraperitoneal injection, twice a week)
- Administer treatments for 3 weeks.
- Measure tumor volume every 2-3 days using the formula: Volume = (length x width²) / 2.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CD8+ T-cell infiltration).

Visualization of Experimental Design



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Logical flow of the in vivo anti-tumor efficacy study.

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